molecular formula C14H14N2O3 B11824972 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B11824972
M. Wt: 258.27 g/mol
InChI Key: JGNVDASSLNBGPY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound featuring a dihydropyridine core substituted with a benzyloxy group at position 3, an N-methyl carboxamide at position 2, and a ketone at position 2. The compound is listed under CAS 1246617-44-6 and is marketed for medicinal chemistry research, though detailed pharmacological data remain unpublished .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-methyl-4-oxo-3-phenylmethoxy-1H-pyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-15-14(18)12-13(11(17)7-8-16-12)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17)

InChI Key

JGNVDASSLNBGPY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=O)C=CN1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzyloxy-substituted pyridine derivatives with methylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

1,4-Dihydropyridine vs. Naphthyridine Derivatives
  • Target Compound : The dihydropyridine core offers a planar, conjugated system that may facilitate interactions with biological targets.
  • Naphthyridine Derivatives : Compounds like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) () replace the dihydropyridine with a naphthyridine ring, increasing aromaticity and rigidity. This structural change likely enhances binding affinity but reduces metabolic flexibility due to decreased solubility .
Substitution Patterns
  • Position 3: The benzyloxy group in the target compound contrasts with adamantyl (e.g., compound 67) or thioether substituents (e.g., AZ331 in ).
  • Position 2 : The N-methyl carboxamide in the target compound differs from N-cyclopentyl (e.g., 3-(benzyloxy)-N-cyclopentyl-1,6-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxamide in ). N-methyl reduces steric hindrance compared to cyclopentyl, possibly improving solubility and synthetic accessibility .
Solubility and Lipophilicity
  • Benzyloxy Group : Introduces moderate lipophilicity (logP ~3–4 estimated), favoring passive diffusion across membranes.
  • Adamantyl Group : Highly lipophilic (logP >5), likely reducing aqueous solubility but enhancing binding to hydrophobic targets .

Biological Activity

3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₁₄H₁₅N₃O₃
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 1246617-44-6

Antimicrobial Activity

Research has shown that derivatives of 1,4-dihydropyridines exhibit significant antimicrobial properties. A study conducted on various 1,4-dihydropyridine derivatives indicated that certain compounds demonstrated potent activity against multidrug-resistant bacteria, such as streptococci and anaerobic bacteria. The specific contribution of this compound to this activity remains to be fully elucidated but suggests a promising avenue for further investigation .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism appears to involve the modulation of signaling pathways related to inflammation, although detailed mechanisms are still under investigation.

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. Research involving cell lines has shown that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential for treating central nervous system tumors .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of 3-(benzyloxy)-N-methyl-4-oxo-1,4-dihydropyridine and evaluated their biological activities. The results indicated that modifications to the benzyloxy group significantly influenced antimicrobial and anticancer activities.
  • Neuroprotective Studies : In a model of Parkinson's disease, derivatives were tested for their neuroprotective effects against neurotoxins. The findings suggested that certain structural features were critical for enhancing neuronal survival under oxidative stress conditions .

Research Findings Summary Table

Activity TypeFindingsSource
AntimicrobialSignificant activity against multidrug-resistant bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines; potential for CNS tumor treatment

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